molecular formula C16H19N3O3 B2910181 5-methyl-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)isoxazole-4-carboxamide CAS No. 2034541-65-4

5-methyl-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)isoxazole-4-carboxamide

Cat. No. B2910181
CAS RN: 2034541-65-4
M. Wt: 301.346
InChI Key: WFTOIKIRSQUAIM-UHFFFAOYSA-N
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Description

This compound is a potent selective brain penetrant phosphodiesterase PDE9A inhibitor . It has been investigated for the treatment of cognitive disorders including Alzheimer’s Disease . It has shown to increase neurite outgrowth and synapse formation in hippocampal neurons in culture, exhibited synaptic stabilization in an amyloid precursor protein (APP) transgenic mouse model, and improved memory and enhanced attention in several animal models .


Molecular Structure Analysis

The molecular structure of this compound is complex, with an empirical formula of C20H25N7O2 . The InChI key is IWXUVYOOUMLUTQ-CZUORRHYSA-N .


Physical And Chemical Properties Analysis

The compound is a white to beige powder . It is soluble in DMSO at 2 mg/mL . It has a molecular weight of 395.46 .

Mechanism of Action

The compound acts as a potent selective brain penetrant phosphodiesterase PDE9A inhibitor . It has been investigated for the treatment of cognitive disorders including Alzheimer’s Disease .

Future Directions

The compound has shown promise in preclinical studies for the treatment of cognitive disorders, including Alzheimer’s Disease . It has been shown to potentiate the efficacy of approved drugs in disease-relevant mouse models . It is currently undergoing clinical evaluation with these agents . Future research will likely focus on further understanding its mechanism of action and potential therapeutic applications.

properties

IUPAC Name

5-methyl-N-[oxan-4-yl(pyridin-3-yl)methyl]-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3/c1-11-14(10-18-22-11)16(20)19-15(12-4-7-21-8-5-12)13-3-2-6-17-9-13/h2-3,6,9-10,12,15H,4-5,7-8H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFTOIKIRSQUAIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)C(=O)NC(C2CCOCC2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methyl-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)isoxazole-4-carboxamide

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